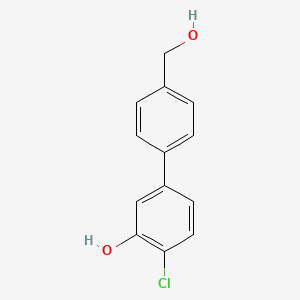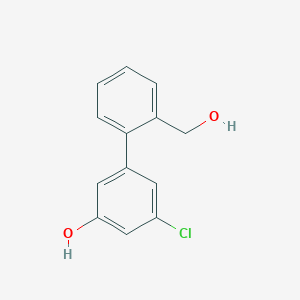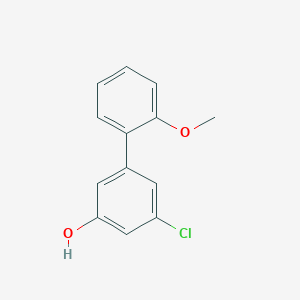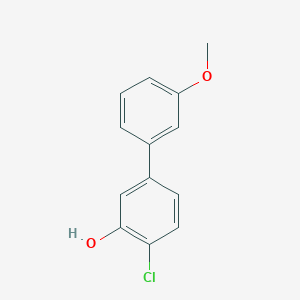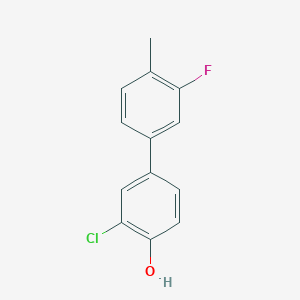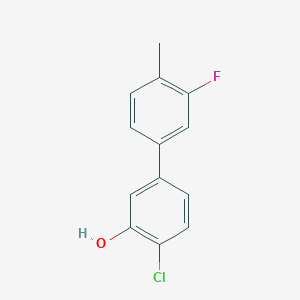
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% (2C4F5MPP95) is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a melting point of 88°C. It is soluble in water, ethanol, and other polar solvents, and insoluble in non-polar solvents. 2C4F5MPP95 is a versatile compound that has many potential applications in the field of science and technology.
作用机制
The mechanism of action of 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% is not well understood. However, it is believed that the compound has a direct effect on the activity of enzymes involved in the metabolism of other compounds. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory mediators. Additionally, it has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Inhibition of these enzymes may lead to reduced inflammation and improved hormone balance.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-oxidant, and anti-fungal properties. Additionally, it has been shown to have a protective effect against oxidative stress, which is associated with a variety of diseases, including cancer, diabetes, and cardiovascular disease.
实验室实验的优点和局限性
The main advantage of using 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. The compound can be easily synthesized and is widely available on the market. Additionally, it is relatively stable and can be stored for long periods of time.
The main limitation of using 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its potential toxicity. The compound has been shown to be toxic in large doses and should be handled with care. Additionally, it has been shown to be a skin and eye irritant, and should not be directly exposed to skin or eyes.
未来方向
There are a variety of potential future directions for the use of 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95%. It could be used as a starting material for the synthesis of other organic compounds. Additionally, it could be used in the development of new pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Additionally, it could be used as a tool to study the mechanism of action of enzymes involved in the metabolism of other compounds. Finally, it could be used in the study of oxidative stress and its associated diseases.
合成方法
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-4-fluorophenol with 5-methylphenylmagnesium bromide in the presence of anhydrous aluminum chloride. The reaction is carried out in an inert atmosphere at a temperature of 0°C for a period of 24 hours. The product is then isolated and purified by recrystallization from ethanol.
科学研究应用
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of reaction mechanisms, and the development of new pharmaceuticals. It has been used as a building block in the synthesis of a variety of organic compounds, such as 2-chloro-4-fluorophenyl-5-methylphenyl ether, 2-chloro-4-fluorophenyl-5-methylphenyl sulfoxide, and 2-chloro-4-fluorophenyl-5-methylphenyl sulfone. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
属性
IUPAC Name |
2-chloro-4-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-12(15)10(6-8)9-3-5-13(16)11(14)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQKXGBNRRBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685892 |
Source


|
| Record name | 3-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261942-12-4 |
Source


|
| Record name | 3-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



